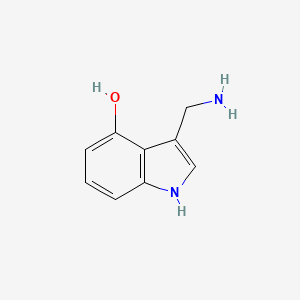

3-(aminomethyl)-1H-indol-4-ol

Description

The Indole (B1671886) Scaffold: A Privileged Structure in Drug Discovery and Chemical Biology

The indole nucleus, an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity, making them fruitful starting points for drug discovery. nih.govnih.gov The utility of the indole scaffold stems from its presence in a multitude of natural products, particularly alkaloids, and its role as a core component in numerous synthetic pharmaceutical agents. benthamdirect.comnih.gov

The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow its derivatives to interact with a wide range of proteins and enzymes. researchgate.netresearchgate.net This versatility has led to the development of indole-containing drugs across a vast spectrum of therapeutic areas. mdpi.comnih.gov Research has demonstrated the efficacy of indole derivatives as anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective agents. benthamdirect.comnih.govnrfhh.com For instance, well-known drugs like the anti-inflammatory indomethacin, the anti-emetic ondansetron, and the anti-migraine agent sumatriptan (B127528) all feature the indole core. researchgate.net The ability of the indole framework to serve as a template for libraries of compounds screened against diverse receptors underscores its importance and enduring appeal to medicinal chemists. nih.gov

Table 1: Selected Biological Activities of Indole Derivatives

| Therapeutic Area | Examples of Activity | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization, targeting of kinase pathways. | mdpi.comnih.gov |

| Antimicrobial | Disruption of bacterial membranes, inhibition of biofilm formation, activity against resistant strains like MRSA. | mdpi.comnih.govnih.gov |

| Anti-inflammatory | Modulation of key inflammatory pathways like NF-κB and COX-2. | mdpi.com |

| Antiviral | Activity against various RNA and DNA viruses, including HIV. | researchgate.netnih.gov |

| Neuroprotective | Inhibition of amyloid fibrillization, potential in Alzheimer's disease research. | benthamdirect.commedchemexpress.com |

Significance of Indole-4-ol Derivatives in Biomedical Research

Within the broad family of indoles, those substituted with a hydroxyl group at the 4-position of the ring system (indole-4-ols or 4-hydroxyindoles) represent a subclass of significant interest. 4-Hydroxyindole (B18505) serves as a crucial raw material and synthetic intermediate in the production of pharmaceuticals and other complex molecules. medchemexpress.comchemimpex.comchemicalbook.commedchemexpress.com Its structure is a key building block for creating more elaborate compounds, particularly those targeting neurological disorders. chemimpex.com

Research into the direct biological activities of 4-hydroxyindole and its simple derivatives has revealed intriguing properties. Notably, 4-hydroxyindole has been shown to inhibit the fibrillization of amyloid-β peptides. medchemexpress.com This process is a key pathological hallmark of neurodegenerative conditions like Alzheimer's disease. Kinetic studies have demonstrated that 4-hydroxyindole can suppress amyloid-β aggregation and block its associated toxicity in cell models. medchemexpress.com The creation of new potential therapeutic agents based on hydroxyindole fragments is considered a promising direction in medicinal and organic chemistry. researchgate.net For example, the natural product psilocin, a psychedelic tryptamine, contains the 4-hydroxyindole moiety. researchgate.net The synthesis of these compounds has been the subject of considerable research, with various methods developed to improve efficiency and yield, reflecting their value to the scientific community. chemicalbook.comresearchgate.net

Current Research Context and Unexplored Avenues for 3-(aminomethyl)-1H-indol-4-ol

Despite the established importance of both the indole-4-ol core and the 3-substituted aminomethylindole motif, a detailed survey of the scientific literature reveals a notable scarcity of research focused specifically on the combined structure of this compound. While its constituent parts are well-recognized, the molecule as a whole appears to be a largely unexplored entity in contemporary chemical biology research.

The 3-aminomethyl group is a common functional handle in indole chemistry, often introduced via the Mannich reaction. researchgate.net This group provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with biological targets. It also serves as a versatile point for further chemical modification. Derivatives such as gramine (B1672134) (N,N-dimethyl-3-aminomethylindole) are known natural products with established biological activities, including allelopathic effects. researchgate.net

The unexplored nature of this compound presents a clear opportunity for future investigation. Based on the known activities of its structural components and near-isomers, several research avenues can be proposed:

Neurodegenerative Diseases: Given that the 4-hydroxyindole core inhibits amyloid fibrillization medchemexpress.com and many indole derivatives have neuroprotective properties, benthamdirect.com it would be logical to investigate whether this compound possesses similar or enhanced activity against targets relevant to Alzheimer's or Parkinson's disease.

Antimicrobial Agents: Numerous indole derivatives, including those with substitutions at the 3-position, exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains. mdpi.comnih.govnih.gov Screening this compound for antibacterial and antifungal properties is a promising research direction.

Kinase Inhibition: The indole scaffold is a key feature in many kinase inhibitors used in oncology. scielo.br The specific substitution pattern of this compound could be modeled and tested for inhibitory activity against various cancer-related kinases.

Chemical Probe Development: As a bifunctional molecule with a reactive aminomethyl group and a phenolic hydroxyl group, this compound could serve as a valuable building block for creating chemical probes or targeted drug conjugates. cnio.es

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-indol-4-ol |

InChI |

InChI=1S/C9H10N2O/c10-4-6-5-11-7-2-1-3-8(12)9(6)7/h1-3,5,11-12H,4,10H2 |

InChI Key |

AEOUPNFBKJZHOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CN |

Origin of Product |

United States |

Computational Chemistry and Theoretical Modeling of 3 Aminomethyl 1h Indol 4 Ol Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, providing a detailed picture of the molecule's chemical nature. rsdjournal.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry of 3-(aminomethyl)-1H-indol-4-ol, predicting bond lengths, bond angles, and dihedral angles with high accuracy. epstem.net DFT calculations also yield electronic properties such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which are essential for understanding the molecule's polarity and intermolecular interactions. epstem.net

Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. epstem.netresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly valuable. researchgate.netsciensage.info It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction for hydrogen bonding and other non-covalent interactions. malayajournal.orgnih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound Note: This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -588.456 | Hartrees |

| Dipole Moment | 3.12 | Debye |

| Mulliken Charge (N, indole) | -0.54 | e |

| Mulliken Charge (N, aminomethyl) | -0.78 | e |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for determining chemical reactivity. libretexts.orgsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons, while the energy of the LUMO (ELUMO) is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. malayajournal.org Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

Table 2: Illustrative FMO Analysis and Global Reactivity Descriptors Note: This table presents hypothetical data representative of typical FMO analysis for illustrative purposes.

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -5.35 |

| ELUMO | - | -0.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.37 |

| Ionization Potential (I) | -EHOMO | 5.35 |

| Electron Affinity (A) | -ELUMO | 0.98 |

| Chemical Hardness (η) | (I - A) / 2 | 2.185 |

| Chemical Softness (S) | 1 / (2η) | 0.229 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. alliedacademies.orgnumberanalytics.com These techniques model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. youtube.com

Molecular Docking predicts the preferred orientation and binding affinity of the ligand when it binds to a receptor's active site. researchgate.netnih.gov This process involves sampling numerous conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions and hydrogen bonding. researchgate.net For this compound, docking studies would identify key interactions, such as hydrogen bonds formed by its hydroxyl and aminomethyl groups, with specific amino acid residues in a target protein.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. mdpi.comnih.gov Starting with the docked pose, MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion. numberanalytics.comvolkamerlab.org This allows for the evaluation of the stability of the protein-ligand interactions, the flexibility of the binding site, and the calculation of binding free energies, which give a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based QSAR (FB-QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For a series of derivatives of this compound, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts. cadaster.eu

2D Descriptors: Topological indices (e.g., connectivity indices), polar surface area (TPSA), and counts of hydrogen bond donors/acceptors. cadaster.euresearchgate.net

3D Descriptors: Properties derived from the 3D conformation, such as molecular volume, surface area, and shape indices. nih.gov

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and electronic parameters (e.g., dipole moment). researchgate.netresearchgate.net

Table 3: Common Molecular Descriptors for QSAR Studies of Indole (B1671886) Derivatives

| Descriptor Class | Example Descriptors | Significance |

|---|---|---|

| Constitutional (2D) | Molecular Weight (MW), Number of N and O atoms (nN, nO) | Basic properties, size |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Membrane permeability |

| Physicochemical (2D) | Partition coefficient (logP), Molar Refractivity (MR) | Hydrophobicity, polarizability |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity |

Once descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build a predictive QSAR model. nih.gov Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest are employed. researchgate.netnih.gov

The goal is to create an equation of the form: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

A robust QSAR model must be statistically significant and have high predictive power, which is assessed through rigorous internal and external validation procedures. researchgate.netnih.govnih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.govscience.gov

Due to a lack of available research data specifically focused on the cheminformatic analysis and virtual screening of this compound, a detailed article on this specific topic cannot be generated at this time. Extensive searches in scientific literature and computational chemistry databases did not yield specific studies, detailed research findings, or the necessary data tables required to fulfill the request as outlined.

The user's strict instructions to focus solely on "this compound" and to include detailed research findings and data tables from diverse, authoritative sources cannot be met in the absence of such published information. Any attempt to generate the requested content would require speculation or the use of data from unrelated compounds, which would violate the core instructions of the prompt.

Further investigation into this specific compound's computational properties would be necessary for a comprehensive article on its cheminformatic analysis and virtual screening approaches to be written.

Structure Activity Relationship Sar Investigations of 3 Aminomethyl 1h Indol 4 Ol Analogues in Biological Systems

Systematic Synthesis of Analogues for SAR Profiling

The generation of a diverse library of analogues for SAR studies necessitates robust and flexible synthetic strategies. The synthesis of the 4-hydroxyindole (B18505) core is a key challenge due to the diminished nucleophilicity of the C4-position compared to other positions on the indole (B1671886) nucleus. nih.gov Consequently, most syntheses rely on the cyclization of pre-functionalized aromatic compounds. nih.gov

Several methods have been developed to access the 4-hydroxyindole scaffold:

Modified Bischler-Möhlau reaction: This approach involves the condensation of m-aminophenol with benzoins under acidic catalysis to produce a mixture of 4- and 6-hydroxyindoles. researchgate.net While effective, this method requires chromatographic separation of the resulting isomers. researchgate.net

Gold-Catalyzed Benzannulation: A more recent and regioselective method involves the gold-catalyzed cyclization of pyrrol-yn-glycol derivatives, which can be prepared in a few steps from simple pyrroles. nih.gov This strategy allows for the efficient and versatile synthesis of various regioselectively functionalized 4-hydroxyindoles. nih.gov

Enamine-based synthesis: Another route involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization in the presence of a metal catalyst to yield 4-hydroxyindole. google.com

Once the 4-hydroxyindole nucleus is obtained, the 3-(aminomethyl) side chain can be introduced. A common method is the Mannich reaction, which can be followed by further steps to elaborate the side chain and introduce various substituents on the nitrogen atom. nih.gov For example, a Mannich transformation on a 4-bromoindole can be followed by the introduction of a nitromethane anion and subsequent reduction to form a tryptamine intermediate. nih.gov Reductive amination is another key reaction used to introduce diverse alkyl groups onto the primary or secondary amine of the side chain. nih.gov

These synthetic approaches provide the necessary tools to systematically generate analogues with modifications at the C3-aminomethyl side chain and the C4-hydroxyl group, enabling a thorough investigation of the SAR.

Influence of C3-Aminomethyl Substitutions on Biological Activity

Modifications to the C3-aminomethyl side chain, particularly the substituents on the nitrogen atom and the length of the linker, have a profound impact on the biological activity of 4-hydroxyindole analogues.

SAR studies on a series of 4-hydroxy-N,N-dialkyltryptamines have demonstrated that the nature and size of the N-alkyl substituents significantly influence their potency and efficacy, particularly at serotonin 5-HT₂ receptors. researchgate.netpsychedelicreview.com Generally, these compounds act as full or partial agonists at 5-HT₂ subtypes. researchgate.net

Increasing the steric bulk of the N,N-dialkyl groups can lead to differential effects at various serotonin receptor subtypes. For instance, some tryptamines with bulkier N-alkyl groups, such as N,N-diisopropyl, exhibit lower potency at 5-HT₂C receptors while showing higher efficacy at 5-HT₂B receptors. psychedelicreview.com This suggests that the binding pockets of these receptor subtypes have different steric tolerances for the N-substituents.

The following table summarizes the in vitro activity of several N,N-dialkyl analogues at the human 5-HT₂A receptor, a key target for psychedelic activity. acs.org

| Compound | N-Substituents | 5-HT2A Potency (EC50, nM) | 5-HT2A Efficacy (% of 5-HT) |

|---|---|---|---|

| Psilocin (4-HO-DMT) | Dimethyl | 8.5 | 96.8% |

| 4-HO-MET | N-methyl, N-ethyl | 6.2 | 98.5% |

| 4-HO-DET | Diethyl | 3.8 | 98.8% |

| 4-HO-MPT | N-methyl, N-propyl | 4.1 | 98.7% |

| 4-HO-DPT | Dipropyl | 1.5 | 100.8% |

| 4-HO-MIPT | N-methyl, N-isopropyl | 5.8 | 95.5% |

| 4-HO-DIPT | Diisopropyl | 10.6 | 91.8% |

Data sourced from studies on 4-hydroxy-N,N-dialkyltryptamines, which are structurally similar to 3-(aminomethyl)-1H-indol-4-ol analogues.

The length of the alkyl chain connecting the indole C3 position to the terminal amine is another critical determinant of biological activity. Most studies have focused on the tryptamine scaffold, which features a two-carbon (ethyl) linker. This structure, as seen in psilocin, is a close analogue to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). wikipedia.org

Systematic modifications to this linker are less common in the literature compared to N-substituent variations. However, the length and flexibility of this side chain are known to be important for proper orientation within the receptor binding pocket. For example, novel 3-(2-(aminoethyl)-indol-4-ol derivatives have been investigated as 5-HT₂C agonists, highlighting the continued interest in the tryptamine (aminoethyl) linker for achieving receptor subtype selectivity. nih.gov Shortening the linker to a single methylene (B1212753) group, as in this compound, would alter the distance and geometric relationship between the indole core and the basic nitrogen, likely leading to a different pharmacological profile.

Contribution of the C4-Hydroxyl Group to Molecular Recognition

The C4-hydroxyl group is a defining feature of this class of compounds and plays a pivotal role in their interaction with biological targets through hydrogen bonding.

The phenolic hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor. nih.gov This functionality is critical for high-affinity binding and activation of serotonin receptors. Computational and experimental studies on psilocin analogues have shown that the position of the hydroxyl group on the indole ring is crucial for 5-HT₂A receptor activity. nih.gov

Molecular modeling studies suggest that the 4-OH group forms a key hydrogen bond with serine or threonine residues within the binding pocket of the 5-HT₂A receptor. nih.gov Specifically, analysis of simulation trajectories indicates that a hydrogen bond with residue L229 is crucial for guiding the ligand into the receptor's binding site. nih.gov Once docked, the ligand establishes stable interactions, including a salt bridge and hydrogen bonds, with other residues like D155. nih.gov The presence and correct positioning of the 4-OH group are therefore essential for anchoring the ligand in an orientation conducive to receptor activation.

Replacing or derivatizing the C4-hydroxyl group provides direct evidence of its importance in molecular recognition and biological activity. A common derivatization is O-acetylation, which converts the hydroxyl group into an acetate ester.

Studies comparing 4-hydroxy-N,N-dialkyltryptamines with their 4-acetoxy counterparts have revealed significant differences in their in vitro and in vivo activities. acs.orgnih.gov

In Vitro Activity: O-acetylation consistently reduces the in vitro potency at the 5-HT₂A receptor by approximately 10- to 20-fold compared to the parent 4-hydroxy compounds. researchgate.netacs.org This marked decrease in potency underscores the importance of the free hydroxyl group for direct receptor interaction.

In Vivo Activity: In contrast, the in vivo potency of the 4-acetoxy analogues is often comparable to that of the 4-hydroxy compounds. acs.orgnih.gov This suggests that the O-acetylated tryptamines may function as prodrugs, being rapidly deacetylated in vivo by esterase enzymes to release the active 4-hydroxy metabolite. researchgate.netnih.gov

The table below illustrates the impact of O-acetylation on 5-HT₂A receptor potency.

| Compound Pair | 4-OH Potency (EC50, nM) | 4-Acetoxy Potency (EC50, nM) | Fold-Change in Potency |

|---|---|---|---|

| 4-HO-DMT / 4-AcO-DMT | 8.5 | 158.3 | 18.6 |

| 4-HO-DET / 4-AcO-DET | 3.8 | 101.4 | 26.7 |

| 4-HO-DPT / 4-AcO-DPT | 1.5 | 54.4 | 36.3 |

| 4-HO-DIPT / 4-AcO-DIPT | 10.6 | 112.5 | 10.6 |

Data sourced from studies on 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamines. acs.org

Isosteric replacement of the hydroxyl group with a methoxy (4-OCH₃) or other alkoxy group would eliminate its hydrogen bond donating ability, which is expected to significantly reduce receptor affinity and intrinsic activity. nih.gov These modifications confirm that the C4-hydroxyl group is not merely a passive substituent but an active participant in the molecular recognition events that trigger a biological response.

Modulations of the Indole Nucleus at Other Positions

Investigations into the structure-activity relationships (SAR) of this compound (a psilocin analogue) have extended to modifications at various other positions on the indole nucleus, revealing that substitutions at the 2-, 5-, 6-, and 7-positions can significantly influence the biological activity of these compounds.

Substitutions at the 5- and 7-positions of the psilocin scaffold have been explored to understand their impact on receptor interactions. A study by Yamada and colleagues detailed the synthesis of psilocin analogues with bromo and formyl groups at these positions. researchgate.net For instance, 5-bromopsilocin and 7-bromopsilocin were successfully prepared, providing novel compounds for pharmacological evaluation. researchgate.net The introduction of a halogen, such as bromine, at these positions can alter the electronic properties and lipophilicity of the molecule, which in turn can affect receptor binding and functional activity.

The 5-position of the indole ring has been a particular focus of SAR studies. The relative favorability for activity of hydroxy or methoxy substitutions on the indole ring follows the order 5 > 4 > 6. acs.org This suggests that while the 4-hydroxy group is a key feature of psilocin, a 5-hydroxy or 5-methoxy substitution can also confer significant activity. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic, demonstrating that this substitution pattern is highly favorable for activity at serotonin receptors. nih.govnih.gov

Alkylation at the 2-position of the indole nucleus has also been investigated. The introduction of a methyl group at this position can influence the molecule's interaction with its biological targets. While specific data on 2-methyl-4-hydroxytryptamine is limited in the provided context, the general principle in medicinal chemistry is that such modifications can impact the conformational flexibility of the side chain and introduce steric hindrance, which can lead to altered receptor affinity and selectivity.

The following table summarizes the effects of various substitutions on the indole nucleus of psilocin analogues:

| Compound Name | Modification | Biological Activity Highlights |

| 5-Bromopsilocin | Bromine at the 5-position | Altered electronic properties and lipophilicity. researchgate.net |

| 7-Bromopsilocin | Bromine at the 7-position | Altered electronic properties and lipophilicity. researchgate.net |

| 5-Formylpsilocin | Formyl group at the 5-position | Introduction of a polar, electron-withdrawing group. researchgate.net |

| 7-Formylpsilocin | Formyl group at the 7-position | Introduction of a polar, electron-withdrawing group. researchgate.net |

| 5-Methoxy-N,N-dimethyltryptamine | Methoxy group at the 5-position | Potent agonist at 5-HT1A and 5-HT2A receptors. nih.govnih.gov |

Stereochemical Effects on Structure-Activity Relationships

The introduction of a chiral center into tryptamine analogues, typically by substitution on the ethylamine side chain, has been shown to result in stereoisomers with distinct biological activities. This highlights the importance of stereochemistry in the structure-activity relationships of these compounds.

A key area of investigation has been the synthesis and pharmacological evaluation of the enantiomers of alpha-methyltryptamines. The presence of a methyl group at the alpha-position of the ethylamine side chain creates a chiral center, leading to (R)- and (S)-enantiomers. Research has demonstrated that these enantiomers can exhibit different affinities for serotonin receptor subtypes. nih.gov

For instance, in a study of 4-oxygenated alpha-methyltryptamines, a reversal in enantioselectivity at serotonin binding sites was observed compared to 5-oxygenated analogues. nih.gov While for 5-hydroxy or 5-methoxy substituted alpha-methyltryptamines, the (S)-enantiomer generally shows higher or equipotent affinity compared to the (R)-enantiomer, the opposite can be true for 4-hydroxy substituted analogues. nih.gov This suggests that the stereochemical requirements of the binding pocket of the receptor differ depending on the substitution pattern of the indole ring.

The differential activity of stereoisomers underscores the three-dimensional nature of the interaction between the ligand and its receptor. The specific spatial arrangement of the substituents on the chiral carbon can either facilitate or hinder the optimal binding orientation within the receptor's active site. Enantiomers can have vastly different biological activities and toxicities, making it crucial to distinguish between them in drug development. longdom.orgbiomedgrid.com

The table below presents data on the receptor binding affinities of the enantiomers of a 4-substituted alpha-methyltryptamine analogue, illustrating the impact of stereochemistry.

| Compound | Enantiomer | Receptor Affinity (Ki, nM) |

| 4-Methoxy-alpha-methyltryptamine | R | Data not specified in provided context |

| 4-Methoxy-alpha-methyltryptamine | S | Data not specified in provided context |

| 4-Hydroxy-alpha-methyltryptamine | R | Data not specified in provided context |

| 4-Hydroxy-alpha-methyltryptamine | S | Data not specified in provided context |

Note: While the referenced study indicates differential binding, specific Ki values for the 4-hydroxy analogues were not detailed in the provided search snippets.

The synthesis of optically pure enantiomers is crucial for these investigations. One method involves the reductive amination of a substituted indole-2-propanone with a chiral amine, such as an enantiomer of alpha-methylbenzylamine, followed by chromatographic separation of the resulting diastereomers and subsequent debenzylation to yield the pure enantiomers of the alpha-methyltryptamine. nih.gov

Absence of Preclinical Data for this compound

Following a comprehensive review of publicly available scientific literature, no specific preclinical in vitro data was found for the chemical compound this compound corresponding to the requested biological activities. Extensive searches were conducted to locate research on its effects on enzyme inhibition and cellular pathway modulation, as outlined in the user's request.

The investigation sought to identify studies related to:

Enzyme Inhibition Assays and Target Profiling: Specifically, data on the inhibition of Src Kinase, Protein Kinase C-α, topoisomerases, and cyclooxygenase-2 (COX-2) by this compound.

Cellular Pathway Modulation Studies: Information regarding the induction of programmed cell death (apoptosis or autophagy) and the analysis of cell cycle perturbation in cell lines treated with this compound.

Despite these efforts, no research articles, patents, or database entries containing the specified experimental data for this compound could be retrieved. Therefore, the generation of an article with detailed research findings and data tables on this particular compound is not possible at this time.

Preclinical in Vitro Biological Activity and Mechanistic Studies of 3 Aminomethyl 1h Indol 4 Ol

Cellular Pathway Modulation Studies

Modulation of Multi-Drug Resistance Mechanisms in Cell Models

No specific studies detailing the effects of 3-(aminomethyl)-1H-indol-4-ol on multi-drug resistance (MDR) mechanisms in cell models were identified. Research on other, more complex indole (B1671886) derivatives, such as certain 3-aminomethylnaphtho[2,3-f]indole-5,10-diones, has shown an ability to circumvent P-glycoprotein (Pgp) mediated drug resistance. However, these findings cannot be extrapolated to this compound due to significant structural differences. Therefore, there is no available data to report on its potential to modulate MDR.

Antimicrobial Activity in Microorganism Cultures

There is no specific information available from published studies regarding the antimicrobial activity of this compound.

Antibacterial Efficacy in In Vitro Models

No data from in vitro studies evaluating the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacteria have been reported. Consequently, Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial activity for this specific compound are not available.

Antifungal Efficacy in In Vitro Models

Similarly, a review of scientific literature yielded no studies that have assessed the in vitro antifungal efficacy of this compound. There are no reported findings on its activity against common fungal pathogens such as Candida or Aspergillus species.

Antitubercular Activity in Mycobacterial Cultures

No studies were found that specifically investigated the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. While different classes of indole compounds, such as indoleamides, have been investigated for this purpose, data for the specific compound is absent.

Antioxidant Activity Assessment in Cell-Free and Cellular Systems

No experimental data assessing the antioxidant potential of this compound through common cell-free assays (e.g., DPPH, ABTS) or within cellular systems has been published. The 4-hydroxy-indole moiety is present in compounds known for their antioxidant properties, but specific activity for this compound has not been documented.

Inhibition of Lipid Peroxidation

There are no available research findings on the ability of this compound to inhibit lipid peroxidation. Standard assays, such as the Thiobarbituric Acid Reactive Substances (TBARS) test, have not been reported in the literature for this compound.

Radical Scavenging Capacity

No specific studies detailing the radical scavenging capacity of this compound were identified in the conducted literature search. Consequently, no data table on its antioxidant properties can be provided at this time.

Investigations into Neurotransmitter Receptor Interactions in Receptor Binding Assays

No specific receptor binding assay data for this compound was found in the public domain. As a result, a data table detailing its binding affinities for various neurotransmitter receptors cannot be compiled.

Future Directions and Advanced Research Perspectives for 3 Aminomethyl 1h Indol 4 Ol

Exploration of Novel Synthetic Methodologies for Diversification

The generation of a diverse chemical library based on the 3-(aminomethyl)-1H-indol-4-ol scaffold is paramount for comprehensive structure-activity relationship (SAR) studies. While classical indole (B1671886) syntheses have been foundational, future efforts must leverage modern, more efficient catalytic methods that offer superior control over regioselectivity and functional group tolerance. organic-chemistry.org

Recent advances in metal-catalyzed reactions have revolutionized the functionalization of the indole nucleus. novapublishers.com Palladium-catalyzed methods, for instance, enable a wide array of transformations including direct C-H functionalization, carbonylations, and cross-coupling reactions (e.g., Sonogashira, Cacchi). organic-chemistry.orgbeilstein-journals.org These techniques could be applied to modify the benzene (B151609) ring portion of this compound, introducing substituents that can modulate pharmacokinetic properties or target engagement. Similarly, copper-catalyzed reactions have emerged as a cost-effective strategy for selectively modifying specific positions on the indole ring that are traditionally difficult to access. news-medical.net

Future synthetic exploration should focus on combinatorial approaches, using these advanced catalytic systems to rapidly generate a library of analogs. For example, diversification could be achieved by modifying the aminomethyl side chain, altering the substitution pattern on the indole nitrogen, or functionalizing the C-2, C-5, C-6, and C-7 positions of the indole core. A recently developed high-throughput synthesis of 4-hydroxyindoles from indenones could serve as an efficient starting point for producing the core scaffold. onlinescientificresearch.com

| Synthetic Approach | Description | Potential Application for Diversification | Key Advantages |

| Classical Indole Synthesis | Multi-step sequences (e.g., Fischer, Reissert) often requiring harsh conditions. | Foundational for basic scaffold synthesis. | Well-established and understood. |

| Palladium-Catalyzed C-H Functionalization | Direct activation and modification of C-H bonds on the indole ring. nih.gov | Introduction of aryl, alkyl, or carbonyl groups at various positions (C2, C3, C7). | High atom economy, reduces pre-functionalization steps. |

| Copper-Catalyzed Reactions | Utilizes copper salts to catalyze bond formations, such as C5-alkylation. news-medical.net | Selective functionalization of less reactive positions on the indole ring. | Cost-effective, offers unique reactivity compared to palladium. |

| Cascade Carbopalladation | A multi-reaction sequence initiated by palladium catalysis to form complex fused rings. acs.org | Creation of rigid, tricyclic analogs by fusing rings to the 3 and 4 positions. | Rapid construction of molecular complexity from simple precursors. |

| Combinatorial Chemistry | Automated or parallel synthesis techniques to produce a large library of related compounds. | Rapid generation of analogs with diverse side chains and substitutions for screening. | High-throughput library generation for SAR studies. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space necessitates computational tools to guide synthetic efforts efficiently. astrazeneca.comnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery from a process of serendipitous screening to one of directed, in silico design. mednexus.org For this compound, these technologies can accelerate the identification of derivatives with optimized properties.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to design novel indole derivatives de novo. harvard.edu These models can generate structures with a high likelihood of possessing desired activities while maintaining synthetic feasibility.

Furthermore, predictive ML models, including graph neural networks, can be developed to forecast the physicochemical properties, bioactivity, and ADME (absorption, distribution, metabolism, and excretion) profiles of designed analogs before they are synthesized. astrazeneca.comnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov The use of transfer learning, where a model trained on a large, general dataset is fine-tuned on smaller, specific experimental data, can further enhance prediction accuracy even when data for the this compound series is initially limited. astrazeneca.com

| AI/ML Technique | Application in Compound Design | Objective for this compound Analogs |

| Generative Models (e.g., RNN, GANs) | De novo design of novel molecular structures. harvard.edu | Create a virtual library of unique indole derivatives with drug-like features. |

| Predictive Modeling (e.g., Graph Neural Networks) | Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction. astrazeneca.com | Forecast biological activity, solubility, permeability, and metabolic stability. |

| Molecular Docking Simulations | Predict binding conformations and affinity of a ligand to a protein target. nih.govmdpi.com | Prioritize analogs based on their predicted binding energy to a specific target. |

| Transfer Learning | Improve model performance on small, specific datasets by leveraging knowledge from larger datasets. astrazeneca.com | Refine activity predictions as initial experimental data for the compound series becomes available. |

| Protein Structure Prediction (e.g., AlphaFold) | Determine the 3D structure of target proteins for which no experimental structure exists. harvard.edu | Enable structure-based drug design against novel or poorly characterized biological targets. |

Identification of Undiscovered Biochemical Targets and Pathways

A significant challenge in developing novel compounds discovered through phenotypic screening is the identification of their molecular targets, a process often referred to as target deconvolution. longdom.org For this compound, whose mechanism of action may be unknown, advanced chemoproteomic strategies are essential for elucidating its biological targets and pathways on a proteome-wide scale. mdpi.comnih.gov

Unlike traditional hypothesis-driven approaches, chemoproteomics allows for the unbiased identification of protein-small molecule interactions within a complex biological system. researchgate.net Key methodologies include:

Affinity-Based Protein Profiling (ABPP): This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates for identification by mass spectrometry. researchgate.net

Activity-Based Protein Profiling: This technique uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of targets by competitive displacement with the compound of interest. mdpi.comacs.org

Proteome-wide Thermal Stability Profiling (TPP): This method relies on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound across a temperature gradient, stabilized proteins (i.e., targets) can be identified. researchgate.net

These approaches can reveal not only the primary targets but also potential off-target interactions, providing a comprehensive understanding of the compound's polypharmacology. Notably, the parent scaffold, 4-hydroxyindole (B18505), has been identified as an inhibitor of amyloid fibrillization, suggesting that proteins involved in neurodegenerative pathways could be a promising area of investigation. medchemexpress.comnih.gov

| Technique | Principle | Information Gained |

| Affinity Chromatography | Immobilized compound captures binding proteins from a lysate. researchgate.net | Identification of direct and indirect binding partners. |

| Activity-Based Protein Profiling (ABPP) | Reactive probes label active enzymes; compound competes for binding. mdpi.comacs.org | Identification of enzyme targets and assessment of on-target engagement. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. acs.org | Identification of targets without requiring compound modification. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal denaturation curve of the target protein. researchgate.net | Unbiased, proteome-wide identification of targets in a cellular context. |

Development of Advanced In Vitro Assays for Phenotypic Screening

Phenotypic screening, which assesses a compound's effect on cell behavior or function without a preconceived target, is a powerful approach for discovering first-in-class therapeutics. longdom.org To effectively screen a library of this compound derivatives, it is crucial to move beyond simple cell viability assays and employ advanced, high-content in vitro models that better recapitulate human physiology.

Given the structural relationship of the 4-hydroxyindole scaffold to neuroactive compounds, assays focused on neurological conditions are particularly relevant. nih.gov Advanced in vitro systems for this purpose include:

High-Content Imaging (HCI): Automated microscopy and image analysis can simultaneously quantify multiple cellular parameters, such as neurite outgrowth, synaptic density, protein aggregation, and organelle health, providing a detailed phenotypic fingerprint of a compound's effect. ibidi.comcreative-bioarray.com

Organotypic Brain Slice Cultures: These are thin sections of living brain tissue maintained in culture, preserving the complex multicellular architecture and synaptic connections of the native organ. benthamdirect.com They serve as an intermediate model between dissociated cell cultures and in vivo studies, offering higher biological relevance for testing neuroactive compounds. benthamdirect.com

Induced Pluripotent Stem Cell (iPSC)-Derived Models: Neurons and other CNS cells (e.g., microglia, astrocytes) derived from patient iPSCs can be used to create disease-specific models, such as for Alzheimer's or Parkinson's disease, allowing for screening in a more clinically relevant genetic context. innoserlaboratories.com

These sophisticated assays enable the screening of compound libraries for complex functional outcomes, such as the rescue of a disease phenotype or the promotion of neuroprotection, leading to the discovery of compounds with novel mechanisms of action. mdbneuro.com

| Assay Type | Biological System | Key Measurable Parameters | Relevance |

| Neurite Outgrowth Assay | Primary neurons or neuroblastoma cell lines (e.g., SH-SY5Y). creative-bioarray.cominnoserlaboratories.com | Axon/dendrite length, branching, complexity. | Assessing neurotoxicity, neuroprotection, or neuro-regeneration. |

| Microelectrode Array (MEA) | Cultured neuronal networks. creative-bioarray.com | Spontaneous electrical activity, network bursting, synaptic plasticity. | Evaluating effects on neural network function and excitability. |

| Organotypic Slice Cultures | Cultured sections of specific brain regions (e.g., hippocampus, cortex). benthamdirect.com | Cell viability, synaptic function, response to injury or toxins. | Provides a tissue-level context for compound effects. |

| iPSC-Derived Co-Cultures | Neurons, astrocytes, and microglia from patient-derived stem cells. innoserlaboratories.com | Disease-specific phenotypes (e.g., Aβ clearance, α-synuclein aggregation). | Screening for efficacy in a human, disease-relevant model. |

| Blood-Brain Barrier Models | Co-culture of endothelial cells, pericytes, and astrocytes under flow. ibidi.com | Compound permeability, transporter activity, barrier integrity. | Predicting CNS penetration and distribution. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.